2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid
2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid
Brand Name:
Vulcanchem
CAS No.:
1217525-08-0
VCID:
VC0019114
InChI:
InChI=1S/C13H17NO6/c1-14(12(18)6-10(16)13(19)20)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,19,20)/t10?,11-/m0/s1
SMILES:
Molecular Formula:
C13H17NO6
Molecular Weight:
283.28 g/mol
2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid
CAS No.: 1217525-08-0
Cat. No.: VC0019114
Molecular Formula: C13H17NO6
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217525-08-0 |
|---|---|
| Molecular Formula | C13H17NO6 |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | 2-hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H17NO6/c1-14(12(18)6-10(16)13(19)20)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,19,20)/t10?,11-/m0/s1 |
| Standard InChI Key | CMWKDGIRLPFQMB-DTIOYNMSSA-N |
| Isomeric SMILES | CN(C[C@@H](C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O |
| Canonical SMILES | CN(CC(C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator